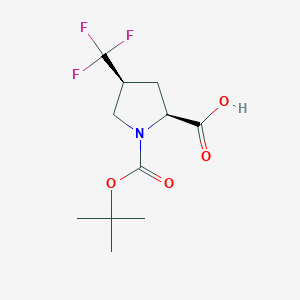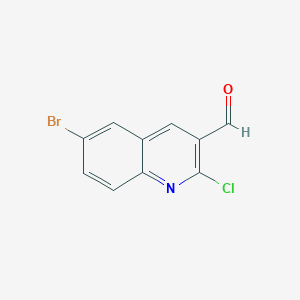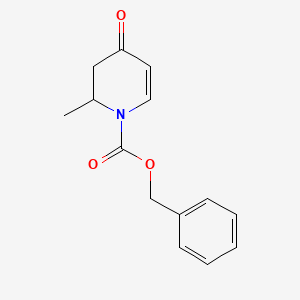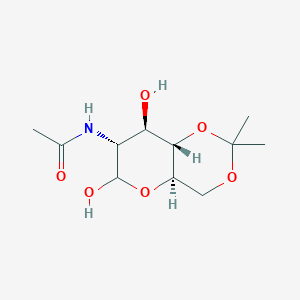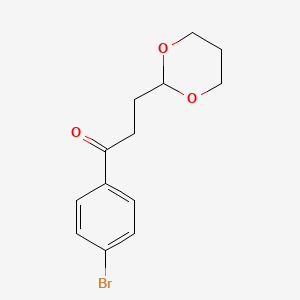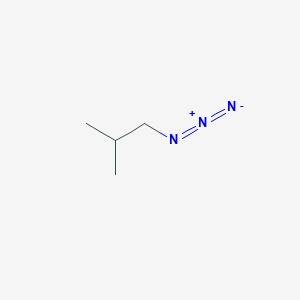
Azido-isobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-isobutane, also known as 2-methylpropyl azide or Togni’s reagent, is a chemical compound that has gained increasing interest in the fields of pharmaceuticals and materials science due to its unique properties. It contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .
Synthesis Analysis
The synthesis of azido compounds like Azido-isobutane often involves diazotransfer reactions . Various strategies have been developed to bypass the inherent reactivity of P(III) species with azides according to the Staudinger reaction . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to this inherent reactivity .Molecular Structure Analysis
Azido-isobutane contains a total of 16 atoms, including 9 Hydrogen atoms, 4 Carbon atoms, and 3 Nitrogen atoms . It also contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .Chemical Reactions Analysis
Azides, including Azido-isobutane, are known for their reactivity in substitution reactions . They can undergo reactions with primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . Azides also react with halogenated organics to form explosive organic azides .Physical And Chemical Properties Analysis
Azido-isobutane is a small and stable modification that is rarely encountered in living organisms . It does not show any reactivity towards endogenous functional groups and is chemically engineered into the biomolecule of interest .Applications De Recherche Scientifique
Synthetic Organic Chemistry
Azides are widely used in synthetic organic chemistry . They play a pivotal role in the synthesis of organonitrogens such as amines and triazoles . The azido groups are electrophilic and are susceptible to various nucleophiles such as carbanions .
Pharmaceutical Sciences
Azide compounds are essential in the development of pharmaceuticals . Triazoles that can be synthesized by the ‘click’ reaction have attracted attention in the pharmaceutical industry .
Materials Chemistry
In the field of materials chemistry, azide compounds are used for the synthesis of organonitrogens such as amines and triazoles . These compounds are essential in organic and materials chemistry .
Industrial Applications
Researchers have developed an efficient method to prepare chemical intermediates having protected ‘azido’ groups . This has paved the way for the synthesis of a broad range of organonitrogens for industrial applications .
Azide Synthesis Method
A team of researchers from Japan has developed an innovative and efficient azide synthesis method . The novelty of this synthesis method lies in the protection of azido groups with di (tert-butyl) (4- (dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange realized the preparation of organomagnesium intermediates .
Synthesis of 1,2,3-Triazoles
The team found that the iodine-magnesium exchange reaction proceeds efficiently with aryl iodides having azido groups by using the 'azide group protection method’ . This has led to the development of a new method for the synthesis of 1,2,3-triazoles .
Mécanisme D'action
Target of Action
Azido-isobutane, similar to other azido compounds, is known for its high reactivity and versatility in chemical reactions . . Azido compounds are generally known to interact with various biological targets, depending on their structure and the biological system in which they are introduced .
Mode of Action
Azides are known for their ability to participate in click chemistry, a type of chemical reaction characterized by its bioorthogonality, biocompatibility, specificity, and rapid kinetics . In these reactions, azides can act as nucleophiles, reacting with various electrophiles to form new covalent bonds .
Biochemical Pathways
For instance, azides can be used as a bioorthogonal reporter moiety for site-specific labeling and functionalization of biomolecules . This allows for the probing of various biological processes, including the structure, dynamics, and localization of biomolecules .
Pharmacokinetics
For instance, Zidovudine, an azido-containing antiretroviral drug, has been shown to have improved bioavailability and pharmacokinetic parameters when delivered via lactoferrin nanoparticles .
Result of Action
For instance, azides can serve as “masked” amines, allowing for the formation of C-N bonds in nucleophilic substitution reactions .
Action Environment
It is known that the reactivity of azides can be tamed by intramolecular hydrogen bonding, allowing for site-selective conjugation of unhindered diazides .
Safety and Hazards
Azides, including Azido-isobutane, pose a high explosion hazard when exposed to heat . They are also very acutely toxic and may be fatal if inhaled, absorbed through the skin, or swallowed . They pose a health hazard to eyes, skin, lungs, the central nervous system and the brain, cardiovascular system, and kidneys .
Propriétés
IUPAC Name |
1-azido-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMIKDVSNKOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483016 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-isobutane | |
CAS RN |
13686-31-2 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




